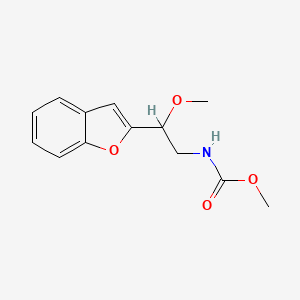
Methyl (2-(benzofuran-2-yl)-2-methoxyethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl (2-(benzofuran-2-yl)-2-methoxyethyl)carbamate” is a complex organic compound. It is related to “2-Benzofuranyl methyl ketone” or “2-Acetylbenzofuran”, which are used in the synthesis of many benzofuran derivatives . These compounds are found in a variety of natural products and have a wide range of biological and pharmacological applications .
Synthesis Analysis
The synthesis of related compounds has been studied extensively. For instance, a number of new [(4-methyl-2-oxo-2H-chromen-7-yl)amino]methylcoumarins, benzofuran, and benzoxazol were synthesized through the reaction of 7-amino-4-methylcoumarin with a number of organic halides . Another study reported the microwave-assisted synthesis of a series of benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds .Molecular Structure Analysis
The molecular structure of “2-Benzofuranyl methyl ketone” or “2-Acetylbenzofuran” is represented by the formula C10H8O2, with a molecular weight of 160.17 g/mol . The compound is a solid at room temperature .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Benzofuranyl methyl ketone” include a melting point of 70-72°C, a boiling point of 110-113°C at 3 mmHg, and a density of 1.07 g/mL at 25°C . It is insoluble in water .Scientific Research Applications
Anticholinesterase Activity
- Compounds similar to Methyl (2-(benzofuran-2-yl)-2-methoxyethyl)carbamate have been studied for their anticholinesterase action, which is vital in treating diseases like Alzheimer's. Novel carbamates derived from furobenzofuran and methanobenzodioxepine, which are structurally related to this compound, have shown potent inhibitory activities against acetylcholinesterase (AChE) or butyrylcholinesterase (BChE), with certain compounds exhibiting remarkable selectivity based on their N-substituted groups (Luo et al., 2005).
Analgesic Activity
- Research has been conducted on the synthesis of substituted 1-Benzofurans and 1-Benzothiophenes, which includes the study of compounds structurally related to this compound. These compounds were found to exhibit considerable analgesic activity (Rádl et al., 2000).
Antitumor Potential
- There has been significant interest in dihydrobenzofuran lignans and related benzofurans as potential antitumor agents. These compounds, which share a common structural theme with this compound, have shown promising activity against certain types of cancer cells, especially in leukemia and breast cancer cell lines. Their mode of action involves inhibiting tubulin polymerization, a crucial process in cell division (Pieters et al., 1999).
Safety and Hazards
Future Directions
The future directions for research on “Methyl (2-(benzofuran-2-yl)-2-methoxyethyl)carbamate” and related compounds could involve further exploration of their biological activities and potential applications in drug discovery. Given their wide range of biological activities, these compounds could serve as promising candidates for the development of new therapeutic agents .
properties
IUPAC Name |
methyl N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-16-12(8-14-13(15)17-2)11-7-9-5-3-4-6-10(9)18-11/h3-7,12H,8H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBNLKMYLRCSBLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)OC)C1=CC2=CC=CC=C2O1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-acetamidophenyl)-2-((6,8-dimethyl-5,7-dioxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2666661.png)

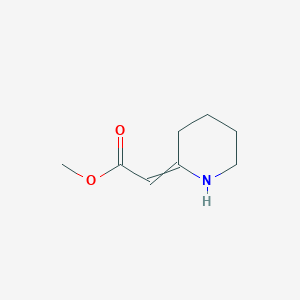
![1,7-dimethyl-8-(2-(4-methylpiperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2666665.png)

![N-(3-methoxypropyl)-3-phenyltriazolo[1,5-a]quinazolin-5-amine](/img/structure/B2666670.png)
![(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrobenzo[b]thiophen-2-yl)methanone](/img/structure/B2666671.png)
![N-(4-fluoro-2-methylphenyl)-6-methyl-4-(1,4-thiazinan-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2666672.png)
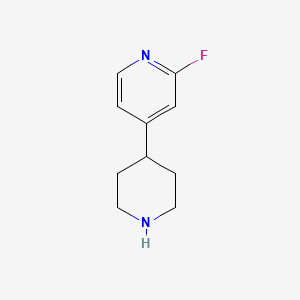
![4-(2-Methyl-1,3-oxazol-4-yl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzenesulfonamide](/img/structure/B2666675.png)
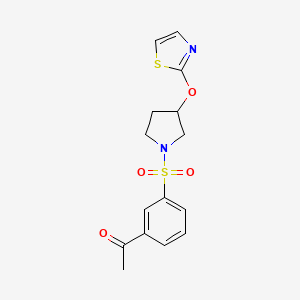
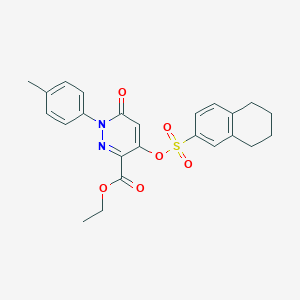

![6-butyl-3-{[4-(2,3-dimethylphenyl)piperazino]carbonyl}isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2666682.png)